N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide is an organic compound that features a brominated aromatic ring, a pyridine ring, and a sulfanylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Formation of Sulfanylacetamide: The brominated intermediate reacts with 2-mercaptopyridine to form the sulfanylacetamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the bromine atom or the pyridine ring.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanylacetamide group could play a crucial role in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-2-(2-thiazolylsulfanyl)acetamide
- N-(4-chloro-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide
- N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)propionamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide is unique due to the specific combination of a brominated aromatic ring and a pyridinylsulfanylacetamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-10-8-11(5-6-12(10)15)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJYEKJOWIIOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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